2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom at the 2-position of the benzamide ring and a phenyl-substituted oxazole ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of appropriate precursors. For instance, the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives under dehydrating conditions can yield oxazoles.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions. For example, the reaction of 2-chlorobenzamide with potassium fluoride in the presence of a phase-transfer catalyst can yield 2-fluorobenzamide.
Coupling of the Oxazole and Benzamide Moieties: The final step involves coupling the oxazole ring with the fluorobenzamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxazole ring to a more saturated heterocycle.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)-1,3-oxazol-5-yl]-N-(1-methylethyl)-1,3-benzothiazol-2-amine: This compound also features a fluorophenyl-oxazole moiety but differs in the substitution pattern and additional functional groups.
Fluorinated Oxazoles: These compounds share the oxazole ring with fluorine substitution but may vary in the position and nature of other substituents.
Uniqueness
2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the phenyl-oxazole moiety can result in enhanced stability, reactivity, and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H11FN2O2 |
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Molecular Weight |
282.27 g/mol |
IUPAC Name |
2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H11FN2O2/c17-13-9-5-4-8-12(13)16(20)18-15-10-14(19-21-15)11-6-2-1-3-7-11/h1-10H,(H,18,20) |
InChI Key |
WFNXTXFDDDPMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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